

# Population Genetics of the HBA1: c.344C>T Mutation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | hemoglobin Nouakchott |           |
| Cat. No.:            | B1167432              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the population genetics and molecular characterization of mutations affecting the HBA1 gene, with a specific focus on the predicted consequences of the c.344C>T variant. While direct population data for this specific mutation is not readily available in public databases, this document synthesizes information from closely related variants and outlines the established experimental and computational workflows for characterizing novel alpha-globin mutations. This guide is intended to serve as a valuable resource for researchers, clinicians, and professionals in drug development investigating hemoglobinopathies and, specifically, alpha-thalassemia.

### Introduction to HBA1 and Alpha-Thalassemia

Hemoglobin A (HbA), the primary oxygen-carrying protein in adults, is a tetramer composed of two alpha-globin chains and two beta-globin chains. The alpha-globin chains are encoded by two highly homologous genes, HBA1 and HBA2, located on chromosome 16.[1] Mutations in the HBA1 gene can lead to a quantitative reduction in alpha-globin chain synthesis, resulting in a condition known as alpha-thalassemia.[2] This imbalance in globin chain production leads to the formation of unstable, non-functional hemoglobin tetramers (e.g., HbH from excess beta chains), causing premature red blood cell destruction (hemolysis) and anemia.[3] The clinical severity of alpha-thalassemia is highly variable, ranging from an asymptomatic carrier state to the fatal hydrops fetalis syndrome, depending on the number of affected alpha-globin alleles.[3]



#### The HBA1: c.344C>T Mutation

The specific mutation, HBA1: c.344C>T, is a single nucleotide variant in the HBA1 gene. To understand its potential impact, we can analyze its effect on the protein sequence and draw inferences from closely related mutations.

### **Predicted Molecular Change**

The codon at position 344 of the HBA1 coding sequence is part of exon 3. A C>T transition at this position would alter the codon. Based on the standard genetic code, this would result in a missense mutation, where the amino acid Proline (Pro) at position 115 is replaced by Leucine (Leu). The full designation for this change is p.Pro115Leu.

A closely related variant, HBA1: c.344C>G, has been documented in the ClinVar database and is associated with Hemoglobin Chiapas.[4] This variant also results in a missense mutation at the same amino acid position, p.Pro115Arg (Proline to Arginine).[4] The classification of Hemoglobin Chiapas as "Pathogenic/Likely pathogenic" suggests that alterations at the Proline 115 residue are clinically significant.[4]

#### **Population Genetics and Prevalence**

As of this writing, specific population frequency data for the HBA1: c.344C>T (p.Pro115Leu) mutation is not available in large-scale population genetics databases such as gnomAD or dbSNP. This suggests that it is likely a rare or novel variant.

For context, alpha-thalassemia is one of the most common single-gene disorders worldwide, with high carrier frequencies in Southeast Asia, the Mediterranean region, Africa, and the Middle East.[3] The prevalence of specific HBA1 mutations can vary significantly among different ethnic populations.

## **Experimental and Computational Characterization Workflow**

The characterization of a novel or rare HBA1 mutation like c.344C>T follows a multi-step workflow that combines molecular diagnostics, functional assays, and in silico analysis.

### **Experimental Protocols**



#### Foundational & Exploratory

Check Availability & Pricing

A generalized experimental workflow for identifying and characterizing an HBA1 mutation is outlined below. This workflow is a composite of standard techniques described in the literature for the investigation of hemoglobinopathies.[5][6]

Experimental Workflow for HBA1 Variant Characterization





Click to download full resolution via product page

A generalized workflow for the identification and characterization of HBA1 gene variants.



#### Methodology Details:

- Complete Blood Count (CBC): Standard automated hematology analyzers are used to measure red blood cell indices such as Mean Corpuscular Volume (MCV) and Mean Corpuscular Hemoglobin (MCH), which are typically reduced in alpha-thalassemia.
- Hemoglobin Analysis: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary methods for separating and quantifying different hemoglobin fractions (HbA, HbA2, HbF) and detecting abnormal hemoglobin variants.
- DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using commercially available kits (e.g., Qiagen QIAamp DNA Blood Mini Kit).
- Gap-PCR: This technique is used to screen for common large deletions in the alpha-globin gene cluster (e.g., --SEA, -α3.7, -α4.2).[6]
- Sanger Sequencing: The coding regions and intron-exon boundaries of the HBA1 and HBA2 genes are amplified by PCR and then sequenced using the Sanger method to identify point mutations and small insertions/deletions.[7]
- Next-Generation Sequencing (NGS): Targeted NGS panels for hemoglobinopathies can simultaneously sequence multiple genes involved in red blood cell disorders, providing a comprehensive analysis.[5]

#### **In Silico Analysis**

Computational tools are invaluable for predicting the potential impact of a novel mutation.

Table 1: In Silico Prediction Tools for Variant Effect



| Tool Name  | Principle of Operation                                                                           | Application for HBA1:c.344C>T                                                                            |
|------------|--------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| CADD       | Integrates multiple annotations into a single score predicting deleteriousness.                  | Predict the likelihood of p.Pro115Leu being pathogenic.[8]                                               |
| REVEL      | An ensemble method for predicting the pathogenicity of missense variants.                        | Provide a pathogenicity score for the p.Pro115Leu substitution.[8]                                       |
| PolyPhen-2 | Predicts the possible impact of an amino acid substitution on protein structure and function.    | Assess the structural and functional consequences of the Pro to Leu change.                              |
| SIFT       | Predicts whether an amino acid substitution affects protein function based on sequence homology. | Determine if the p.Pro115Leu change is likely to be tolerated.                                           |
| SpliceAl   | A deep learning tool to identify splice-altering variants.                                       | While c.344 is not in a canonical splice site, this tool can assess for cryptic splice site creation.[9] |

## **Pathophysiological Signaling Pathway**

Mutations in HBA1 disrupt the normal production of alpha-globin chains, leading to an imbalance with beta-globin chains. This imbalance is the central point in the pathophysiology of alpha-thalassemia.

Alpha-Globin Synthesis and Pathophysiology of Alpha-Thalassemia







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Thalassemia Wikipedia [en.wikipedia.org]
- 2. Revealing silent alpha-thalassemia: characterization of novel HBA1 deletion and missense mutation in Tunisian families PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. NM\_000558.3(HBA1):c.344C>G (p.Pro115Arg) AND HEMOGLOBIN CHIAPAS ClinVar NCBI [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Detection of Alpha Thalassemia: A Review of Prevalent Techniques PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha Globin Gene Sequencing Clinical Genetic Test GTR NCBI [ncbi.nlm.nih.gov]
- 8. Evaluation of in silico predictors on short nucleotide variants in HBA1, HBA2, and HBB associated with haemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Population Genetics of the HBA1: c.344C>T Mutation: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1167432#population-genetics-of-the-hba1-c-344c-t-mutation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com